molecular formula C16H17N2NaO7 B13344464 Norantipyrine Glucuronide Sodium Salt

Norantipyrine Glucuronide Sodium Salt

Cat. No.: B13344464
M. Wt: 372.30 g/mol
InChI Key: WSRPHIIMYLZSID-YYHOVTOASA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Norantipyrine Glucuronide Sodium Salt involves the glucuronidation of norantipyrine. This process typically requires the use of glucuronic acid or its derivatives under specific reaction conditions. The reaction is carried out in an aqueous medium, often with the aid of catalysts to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Norantipyrine Glucuronide Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are often used in further research and development applications .

Mechanism of Action

The mechanism of action of Norantipyrine Glucuronide Sodium Salt involves its interaction with specific molecular targets and pathways. The compound is metabolized in the body to form glucuronide conjugates, which are then excreted. This process helps in the detoxification and elimination of the parent compound, antipyrine . The molecular targets include enzymes involved in glucuronidation, such as UDP-glucuronosyltransferases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific glucuronidation, which enhances its solubility and facilitates its excretion from the body. This property makes it an important compound for studying drug metabolism and pharmacokinetics .

Biological Activity

Norantipyrine glucuronide sodium salt is a metabolite derived from the non-steroidal anti-inflammatory drug antipyrine. Understanding its biological activity is crucial for elucidating its pharmacokinetics, therapeutic potential, and safety profile. This article reviews the biological activity of this compound, drawing from various research findings and studies.

  • Chemical Name: this compound
  • Molecular Formula: C16H17N2NaO7
  • Molecular Weight: 372.31 g/mol
  • CAS Number: 663618-35-7
  • Appearance: White solid
  • Solubility: Slightly soluble in DMSO and methanol
  • Storage Conditions: Hygroscopic, to be stored in a refrigerator under an inert atmosphere

Metabolism and Excretion

Norantipyrine glucuronide is primarily formed through the glucuronidation of antipyrine in the liver, mediated by various cytochrome P450 enzymes. Studies indicate that approximately 25% of an antipyrine dose (1200 mg) is excreted as norantipyrine glucuronide within 48 hours in humans, while in rats, this metabolite is not detected following similar dosing regimens .

Table 1: Metabolism of Antipyrine

SpeciesDose (mg/kg)% Excreted as Norantipyrine Glucuronide% Excreted as Norantipyrine Sulfate
Human120025%Small
Rat40-500%15-20%

Pharmacokinetics

The pharmacokinetic profile of norantipyrine glucuronide suggests that it plays a role in drug metabolism and clearance. Its formation is influenced by several factors, including age, sex, and genetic polymorphisms affecting hepatic drug-glucuronidation pathways .

Case Studies

  • Impact of Endotoxins on Drug Metabolism : A study demonstrated that bacterial endotoxin administration significantly alters drug metabolism in animals. Specifically, it was shown that endotoxins reduce the activity of hepatic cytochrome P450 enzymes responsible for metabolizing antipyrine, subsequently affecting the levels of norantipyrine glucuronide produced .
  • Malaria-Induced Drug Kinetics : Research indicated that malaria can slow the clearance of various drugs, including antipyrine. This suggests that conditions such as infections can influence the metabolic pathways involving norantipyrine glucuronide, potentially leading to altered therapeutic effects and toxicity profiles .

Enzyme Induction and Inhibition

The formation of norantipyrine glucuronide can be affected by enzyme inducers or inhibitors. For instance, pretreatment with 3-methylcholanthrene significantly enhanced the excretion of norantipyrine sulfate but had no effect on the glucuronidation process . This highlights the complexity of drug metabolism where multiple pathways can be activated or suppressed.

Properties

Molecular Formula

C16H17N2NaO7

Molecular Weight

372.30 g/mol

IUPAC Name

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-methyl-2-phenylpyrazol-3-yl)oxyoxane-2-carboxylate

InChI

InChI=1S/C16H18N2O7.Na/c1-8-7-10(18(17-8)9-5-3-2-4-6-9)24-16-13(21)11(19)12(20)14(25-16)15(22)23;/h2-7,11-14,16,19-21H,1H3,(H,22,23);/q;+1/p-1/t11-,12-,13+,14-,16+;/m0./s1

InChI Key

WSRPHIIMYLZSID-YYHOVTOASA-M

Isomeric SMILES

CC1=NN(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O)C3=CC=CC=C3.[Na+]

Canonical SMILES

CC1=NN(C(=C1)OC2C(C(C(C(O2)C(=O)[O-])O)O)O)C3=CC=CC=C3.[Na+]

Origin of Product

United States

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